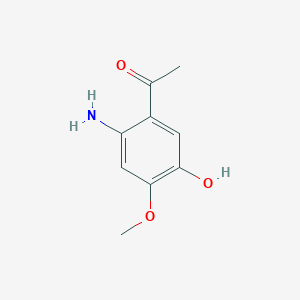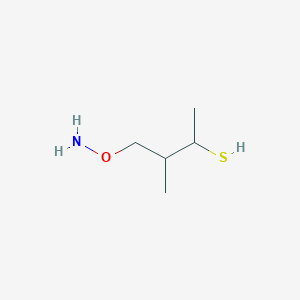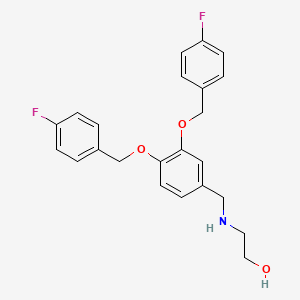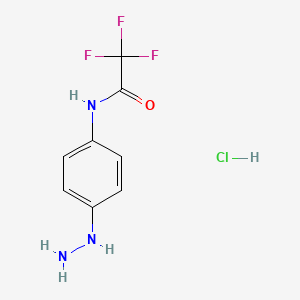![molecular formula C7H8N4O2 B12840824 2-[(Aminoiminomethyl)amino]-3-pyridinecarboxylic acid](/img/structure/B12840824.png)
2-[(Aminoiminomethyl)amino]-3-pyridinecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Aminoiminomethyl)amino]-3-pyridinecarboxylic acid is a compound of significant interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyridine ring substituted with an aminoiminomethyl group and a carboxylic acid group. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(Aminoiminomethyl)amino]-3-pyridinecarboxylic acid typically involves the reaction of 3-pyridinecarboxylic acid with guanidine derivatives under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required standards for various applications.
Chemical Reactions Analysis
Types of Reactions: 2-[(Aminoiminomethyl)amino]-3-pyridinecarboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different properties and applications.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s reactivity and stability.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce new functional groups into the molecule, enhancing its versatility.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures, solvents like water or ethanol, and catalysts to facilitate the reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridinecarboxylic acid derivatives, while substitution reactions can produce a variety of functionalized pyridine compounds.
Scientific Research Applications
2-[(Aminoiminomethyl)amino]-3-pyridinecarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules make it useful in biochemical studies and drug development.
Medicine: Its potential therapeutic properties are explored in the development of new medications, particularly for conditions involving oxidative stress and inflammation.
Industry: The compound is used in the production of various chemicals and materials, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[(Aminoiminomethyl)amino]-3-pyridinecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing biochemical processes. For example, it may inhibit certain enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects.
Comparison with Similar Compounds
2-Aminopyrimidine: Shares structural similarities but differs in the position and nature of functional groups.
Taurocyamine: Contains a similar aminoiminomethyl group but has different overall structure and properties.
3-Amino-2-pyridinecarboxylic acid: Similar backbone but lacks the aminoiminomethyl group.
Uniqueness: 2-[(Aminoiminomethyl)amino]-3-pyridinecarboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and applications.
Properties
Molecular Formula |
C7H8N4O2 |
|---|---|
Molecular Weight |
180.16 g/mol |
IUPAC Name |
2-(diaminomethylideneamino)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C7H8N4O2/c8-7(9)11-5-4(6(12)13)2-1-3-10-5/h1-3H,(H,12,13)(H4,8,9,10,11) |
InChI Key |
ZNJNYXHZDZUPSO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)N=C(N)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{5-[2-(Benzyloxy)phenyl]-2-thienyl}ethanone](/img/structure/B12840750.png)












